2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O3S2 and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research into derivatives of benzothiadiazine, such as 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide, has shown promising antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structural similarities to 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide, and evaluated their antitumor activities. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of this chemical scaffold in antitumor drug development (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
Another area of interest is the anticonvulsant properties of benzothiadiazine derivatives. Nath et al. (2021) explored the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives in various seizure models. Their findings suggest that certain compounds within this chemical class exhibit significant anticonvulsant effects, providing a basis for further research into their potential as antiepileptic agents (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial and Antiviral Activities
Compounds bearing the benzothiadiazine moiety have also been evaluated for their antimicrobial and antiviral activities. Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety and assessed their effects against various pathogens. Some compounds showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus, indicating the versatility of this chemical framework in developing new antimicrobial and antiviral agents (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).
Antioxidant Properties
The antioxidant potential of benzothiadiazine derivatives is another area of significant interest. Ahmad et al. (2012) explored the antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. Their research demonstrated that some of these compounds possess moderate to significant radical scavenging activity, highlighting their potential in oxidative stress-related therapeutic applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide are the KATP channels and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release from pancreatic B cells , while AMPA receptors are critical for synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its targets by acting as an activator for KATP channels and a modulator for AMPA receptors . This interaction leads to changes in the physiological functions of these targets, such as insulin release and synaptic transmission .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by this compound affect several biochemical pathways. For instance, the activation of KATP channels can influence the insulin secretion pathway in pancreatic B cells . On the other hand, the modulation of AMPA receptors can impact the synaptic transmission pathway in the central nervous system .
Result of Action
The activation of KATP channels by this compound can lead to the inhibition of insulin release from rat pancreatic B cells . Meanwhile, its modulation of AMPA receptors can influence synaptic transmission in the central nervous system .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMJRHHBCFAOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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